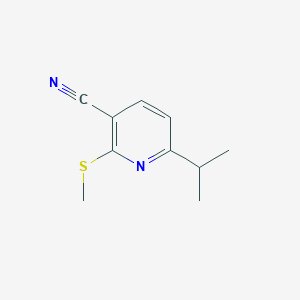

3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)-

Description

Structural Significance of 6-(1-Methylethyl)-2-(Methylthio) Substituents

The substituents at the 2- and 6-positions of the pyridine ring critically influence the compound’s electronic and steric properties:

6-(1-Methylethyl) Group : The isopropyl substituent introduces steric bulk, which can hinder rotational freedom and modulate intermolecular interactions. This group enhances lipophilicity, potentially improving membrane permeability in biological systems. In materials science, bulky alkyl groups like isopropyl are known to suppress aggregation-caused quenching in luminescent compounds, a property observed in related 3-cyanopyridine derivatives.

2-(Methylthio) Group : The methylthio (-SMe) substituent acts as an electron-donating group via resonance effects, stabilizing the pyridine ring and altering its electronic density. This modification can enhance binding affinity in enzymatic pockets, as seen in kinase inhibitors targeting epidermal growth factor receptor (EGFR). Additionally, sulfur-containing groups are pivotal in coordination chemistry, enabling interactions with metal ions such as Fe³⁺ and Cu²⁺.

Table 1: Impact of Substituents on 3-Pyridinecarbonitrile Derivatives

| Substituent Position | Functional Group | Key Effects |

|---|---|---|

| 2 | Methylthio | Electron donation; metal coordination |

| 6 | 1-Methylethyl | Steric hindrance; lipophilicity enhancement |

The synergy between these substituents creates a bifunctional scaffold capable of dual-state emission (DSE) and aggregation-induced emission (AIE), as demonstrated in recent studies on analogous 3-cyanopyridines. These photophysical properties arise from restricted intramolecular motion (RIM) caused by steric hindrance and a distorted molecular geometry with dihedral angles exceeding 30°.

Historical Development of Pyridinecarbonitrile-Based Compounds

The history of pyridinecarbonitriles is intertwined with advancements in heterocyclic chemistry:

Early Discoveries : Pyridine itself was first isolated in 1849 by Thomas Anderson during the destructive distillation of animal bones. The structural elucidation of pyridine, completed by Wilhelm Körner and James Dewar in the late 1860s, laid the groundwork for derivatives like cyanopyridines.

Synthetic Milestones : Initial routes to 3-cyanopyridine involved halogenation and cyclization of nitriles. For example, the 1970 patent US3644380A detailed the conversion of 2-methyleneglutaronitrile to 3-cyanopyridine using halogenation followed by Lewis acid-mediated cyclization. Modern methods, such as tandem reactions promoted by sodium hydroxide, achieve near-quantitative yields under mild conditions, reflecting a shift toward atom-economical synthesis.

Functionalization Trends : Early derivatives focused on halogen and alkyl substituents, but the introduction of sulfur-based groups (e.g., methylthio) and branched alkyl chains (e.g., isopropyl) emerged in the 21st century. These modifications expanded applications into optoelectronics and targeted therapeutics.

Table 2: Evolutionary Timeline of Pyridinecarbonitrile Chemistry

| Era | Key Advancements |

|---|---|

| 19th Century | Isolation of pyridine; structural characterization |

| Mid-20th Century | Halogenation-cyclization synthesis of cyanopyridines |

| 21st Century | Atom-economical tandem reactions; multifunctional derivatives |

The progression from simple pyridine analogs to complex derivatives like 6-(1-methylethyl)-2-(methylthio)-3-pyridinecarbonitrile underscores the compound’s role in bridging traditional organic chemistry with cutting-edge applications in sensing and antimicrobial agents.

Properties

CAS No. |

647011-49-2 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

2-methylsulfanyl-6-propan-2-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H12N2S/c1-7(2)9-5-4-8(6-11)10(12-9)13-3/h4-5,7H,1-3H3 |

InChI Key |

PNZYBXISCXHJTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C#N)SC |

Origin of Product |

United States |

Preparation Methods

Halogenation and Cyclization

One effective method for synthesizing 3-Pyridinecarbonitrile involves the halogenation of pyridine derivatives followed by cyclization. The general steps are as follows:

Halogenation : Pyridine derivatives are treated with halogens (e.g., chlorine or bromine) to form halogenated intermediates.

Cyclization : These intermediates are then subjected to cyclization using Lewis acids such as stannic chloride or aluminum chloride at elevated temperatures (typically between 150°C to 200°C) to yield the desired pyridine derivative.

$$

\text{Pyridine derivative} + \text{Halogen} \xrightarrow{\text{Lewis Acid}} \text{Cyclized product}

$$

This method has been shown to yield good purity levels and high overall yields of the target compound.

Direct Synthesis from Acrylonitrile

Another promising approach involves the direct synthesis from acrylonitrile:

Dimerization : Acrylonitrile can be dimerized in the presence of trialkyl phosphines (e.g., tricyclohexyl phosphine) to form Z-methyleneglutaronitrile.

Halogenation : The dimerized product is then halogenated to produce a halomethyl derivative.

Cyclization and Dehydrogenation : Finally, this intermediate undergoes cyclization and subsequent dehydrogenation to yield 3-Pyridinecarbonitrile.

This method is advantageous due to its straightforwardness and ability to proceed without isolating intermediates.

Summary of Key Preparation Methods

| Method | Key Steps | Yield Potential | Comments |

|---|---|---|---|

| Halogenation and Cyclization | Halogenate pyridine derivatives, cyclize with Lewis acid | High | Requires careful temperature control |

| Direct from Acrylonitrile | Dimerize acrylonitrile, halogenate, cyclize | Moderate to High | Simplifies synthesis by avoiding intermediates |

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions, while the isopropyl and methylthio groups contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Pyridine Derivatives

Table 1: Substituent Variations in Pyridinecarbonitriles

Key Observations:

- Electronic Effects : The methylthio group in the target compound donates electrons, contrasting with electron-withdrawing groups like chloro or carbonyl in analogs .

- Synthetic Routes : Chlorination (POCl₃/PCl₅) and condensation reactions (e.g., with aldehydes) are common for introducing substituents .

Functional Comparison with Triazine Derivatives

Table 2: Methylthio- and Isopropyl-Substituted Triazines

Key Observations:

- Bioactivity : Triazines with methylthio and isopropyl groups are established herbicides, suggesting the target compound may share similar mechanisms (e.g., photosynthesis inhibition) .

- Structural Flexibility : The pyridine core in the target compound offers different electronic properties compared to triazines, which may alter binding affinity or metabolic stability.

Table 3: Comparative Properties

| Property | Target Compound | 3-Pyridinecarbonitrile (CAS 144967-96-4) | CHIR99021 |

|---|---|---|---|

| Molecular Weight | ~235 g/mol (est.) | 299.3 g/mol | 465.3 g/mol |

| Hazards | Likely H302, H315 | H302 (oral toxicity), H315 (skin irritant) | Not specified |

| Spectral Data | NMR/IR data lacking | δ 2.34 (s, CH₃), IR: 2220 cm⁻¹ (CN) | Complex NMR signatures |

Key Observations:

Biological Activity

3-Pyridinecarbonitrile, 6-(1-methylethyl)-2-(methylthio)- (CAS Number: 647011-49-2) is a heterocyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in medicine and agriculture.

- Molecular Formula : C10H12N2S

- Molecular Weight : 196.28 g/mol

- Structure : The compound features a pyridine ring substituted with a carbonitrile group and thioether functionality, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-pyridinecarbonitrile exhibit antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

3-Pyridinecarbonitrile has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of nitrile hydratase, an enzyme that catalyzes the conversion of nitriles to amides. This inhibition can be beneficial in controlling metabolic pathways in various organisms.

Case Study 1: Antimicrobial Activity

A study conducted on various pyridine derivatives demonstrated that compounds with similar structures to 3-pyridinecarbonitrile exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Pyridinecarbonitrile | 100 | S. aureus |

| Analog A | 150 | E. coli |

| Analog B | 200 | Candida albicans |

Case Study 2: Anticancer Potential

In vitro studies on pyridine derivatives showed that certain compounds could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds activated caspase-3 and caspase-9 pathways, leading to increased cell death rates.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Pyridinecarbonitrile | 25 | MCF-7 |

| Analog C | 30 | HeLa |

| Analog D | 40 | A549 (lung cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.